![molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1](/img/structure/B2726850.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

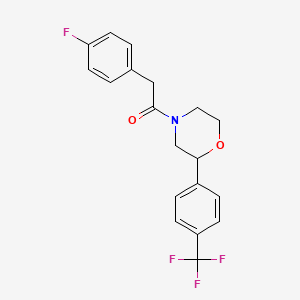

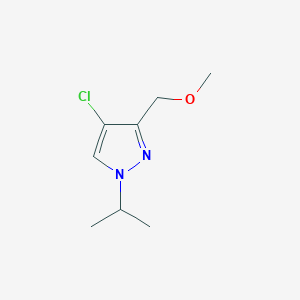

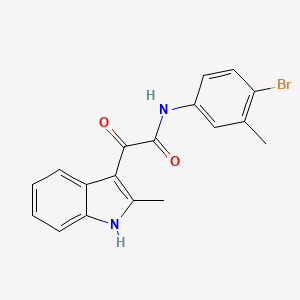

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a benzo[f][1,4]oxazepin ring, which is a type of benzoxazepine derivative . Benzoxazepine derivatives are a rare class of compounds .

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives, which are structurally similar to the compound , has been achieved by reacting 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[f][1,4]oxazepin ring attached to a pyrrole ring via an ethyl linker and a carboxamide group . The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

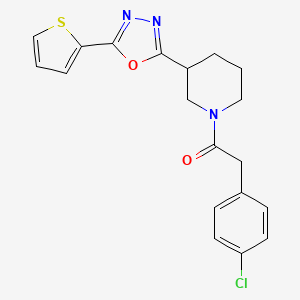

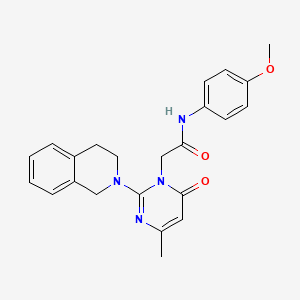

Design and Synthesis : Novel compounds, including derivatives of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, have been synthesized for their promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. This highlights the compound's potential in developing new antibacterial agents (Palkar et al., 2017).

Structural Analyses and Activity : Structure-activity relationship (SAR) studies have been conducted on compounds structurally related to this compound, revealing their potential as serotonin-3 (5-HT3) receptor antagonists. Such studies are crucial for understanding how structural variations affect biological activity and for the design of compounds with improved efficacy and safety profiles (Harada et al., 1995).

Potential Applications in Medicinal Chemistry

Antibacterial and Antimicrobial Potential : Research indicates that certain derivatives exhibit significant antibacterial activity, which could be leveraged in the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).

Pharmacological Target Exploration : The exploration of compounds for their role as serotonin-3 (5-HT3) receptor antagonists suggests potential applications in managing conditions such as nausea and vomiting, particularly in the context of chemotherapy-induced side effects. This underscores the compound's relevance in pharmacological research aimed at improving patient care and treatment outcomes (Harada et al., 1995).

Zukünftige Richtungen

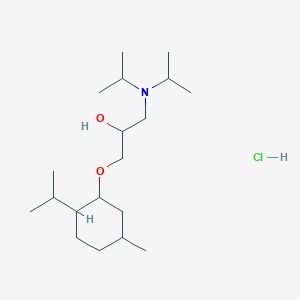

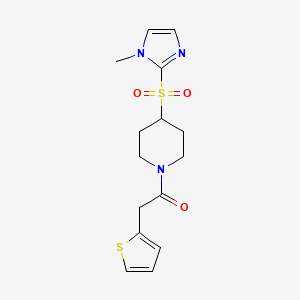

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzoxazepine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.

Wirkmechanismus

Target of action

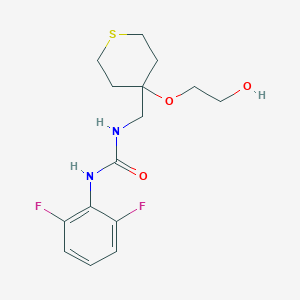

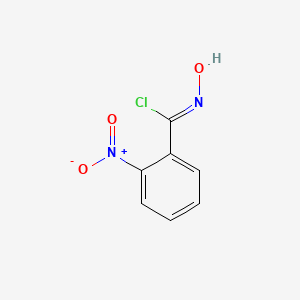

Compounds with a benzoxazepine structure, such as the one in this molecule, are often involved in interactions with various proteins or enzymes in the body . The specific target would depend on the exact structure and functional groups present in the molecule.

Mode of action

The mode of action of such compounds typically involves binding to their target protein or enzyme, which can alter the function of these targets. The oxazepine ring and the pyrrole group in the molecule could be involved in these interactions .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Benzoxazepines have been found to be involved in a variety of biological processes, including signal transduction, gene expression, and cell cycle regulation .

Eigenschaften

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPCFYVYAZTBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2726769.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)